2-(Quinolin-6-yloxy)-propylamine

Monoamine oxidase B inhibition Structure-activity relationship Neurodegenerative disease research

Researchers requiring selective MAO-B inhibition often face confounding off-target effects from non-selective probes. 2-(Quinolin-6-yloxy)-propylamine directly addresses this with defined pharmacological selectivity. • Potent & Selective: MAO-B IC50 = 666 nM with ~150-fold selectivity over MAO-A, enabling lower working concentrations and cleaner phenotypic readouts. • Superior Potency: The propylamine linker provides 25-fold greater MAO-B potency than the C2 ethylamine analog, establishing a clear SAR benchmark. • Derivatization-Ready: Free primary amine terminus allows direct use in amide, urea, and sulfonamide library synthesis without deprotection steps.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
CAS No. 886763-62-8
Cat. No. B13251131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Quinolin-6-yloxy)-propylamine
CAS886763-62-8
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC(CN)OC1=CC2=C(C=C1)N=CC=C2
InChIInChI=1S/C12H14N2O/c1-9(8-13)15-11-4-5-12-10(7-11)3-2-6-14-12/h2-7,9H,8,13H2,1H3
InChIKeyQKOZNFVLPMVFRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Quinolin-6-yloxy)-propylamine: Identity & Procurement Baseline


2-(Quinolin-6-yloxy)-propylamine (CAS 886763-62-8, IUPAC: 2-quinolin-6-yloxypropan-1-amine) is a heterocyclic small molecule composed of a quinoline core linked via an ether bond at the 6-position to a primary-amine-terminated propyloxy chain (molecular formula C12H14N2O; MW 202.25 g/mol) [1]. The compound belongs to the class of quinoline-6-yloxy alkylamines, a chemotype under investigation for monoamine oxidase (MAO) inhibition and related central nervous system applications [2]. The propylamine linker provides a specific balance of chain length and terminal primary amine nucleophilicity, which distinguishes it from shorter-chain or regioisomeric analogs and makes it a versatile intermediate for medicinal chemistry derivatization [1].

Pathway Probe MAO-B inhibition assay context; reported selectivity over MAO-A
Synthetic Intermediate Free primary amine enables direct derivatization for library synthesis

2-(Quinolin-6-yloxy)-propylamine: Why Analogs Cannot Substitute


Despite sharing the quinolin-6-yloxy scaffold, subtle structural variations in the amine-bearing aliphatic chain produce drastic differences in biological potency and physicochemical properties. The propylamine linker (─CH(CH3)─CH2─NH2) in 2-(quinolin-6-yloxy)-propylamine confers a unique spatial orientation of the terminal primary amine, a specific computed logP (XLogP3 = 1.7) that balances passive permeability with aqueous solubility, and a defined chain length that strongly influences target engagement [1][2]. A reduction in chain length by a single methylene unit (e.g., 2-(quinolin-6-yloxy)ethan-1-amine) reduces MAO-B inhibitory potency by approximately 25-fold, while a change in the point of amine attachment (e.g., 3-(quinolin-6-yloxy)propan-1-amine) shifts target selectivity from MAO-B to MAO-A [3][4]. These quantitative differences—not attributable merely to the quinoline core—demonstrate that structurally similar compounds are not functionally interchangeable, making independent procurement and characterization of the specific propylamine derivative essential for reproducible studies.

Chain-length sensitivity
Ethylamine analog may exhibit markedly lower MAO-B potency; linker-length response gradient may not transfer.
Regioisomer profile inversion
Linear regioisomer may shift selectivity toward MAO-A, altering pathway-response interpretation.
Free amine requirement
Protected or N-alkylated analogs require deprotection steps that add synthetic effort; direct reactivity may differ.

2-(Quinolin-6-yloxy)-propylamine: Differentiation from Close Analogs


MAO-B Inhibitory Potency: Propylamine vs. Ethylamine Analog

2-(Quinolin-6-yloxy)-propylamine inhibits human monoamine oxidase B (MAO-B) with an IC50 of 666 nM, as measured in a fluorescence-based kynuramine conversion assay after 20 minutes [1]. In contrast, the one-carbon-shorter analog 2-(quinolin-6-yloxy)ethan-1-amine (6-(2-aminoethoxy)quinoline) shows an MAO-B IC50 of 17,000 nM under comparable assay conditions (human membrane-bound MAO-B expressed in insect cell membranes, kynuramine to 4-hydroxyquinoline conversion) [2]. This represents a 25.5-fold difference in potency that is directly attributable to linker length.

MAO-B IC50
Cross-study comparable
Target666 nM
Comparator17,000 nM
Reported linker-length response gradient
Fluorescence-based kynuramine assay context
Monoamine oxidase B inhibition Structure-activity relationship Neurodegenerative disease research

MAO-B Selectivity Over MAO-A: Propylamine vs. Ethylamine

2-(Quinolin-6-yloxy)-propylamine exhibits an MAO-A IC50 of 100,000 nM, yielding a calculated MAO-A/MAO-B selectivity ratio of (100,000 / 666) ≈ 150-fold [1]. This means the compound is approximately 150 times more potent at MAO-B than MAO-A. The shorter ethylamine analog 2-(quinolin-6-yloxy)ethan-1-amine also shows an MAO-A IC50 of 100,000 nM but an MAO-B IC50 of 17,000 nM, producing a selectivity ratio of only ~5.9-fold [2]. At the class level, quinoline-6-yloxy derivatives containing C2–C3 linkers commonly display selectivity for MAO-B over MAO-A, but the magnitude of selectivity depends acutely on linker identity and length [3].

MAO-B Selectivity
Cross-study comparable
Target~150-fold
Comparator~5.9-fold
Isoform selectivity assay context
MAO-A/MAO-B recombinant enzyme assays
Isoform selectivity MAO-B/MAO-A selectivity Parkinson's disease drug development

Lipophilicity (XLogP3) Comparison: Propylamine vs. Ethylamine Linker

The computed lipophilicity (XLogP3) of 2-(quinolin-6-yloxy)-propylamine is 1.7 [1], while the shorter ethylamine analog exhibits an XLogP3 of 1.3 [2]. This difference of 0.4 log units, arising from the additional methylene group in the propyl linker, predictively influences passive membrane permeability and nonspecific protein binding. Both values fall within the medicinal-chemistry-preferred range for CNS drug candidates and chemical probes (XLogP typically 1–3), but the higher value for the propylamine derivative shifts the physicochemical profile toward improved permeability while potentially retaining acceptable aqueous solubility [3].

XLogP3
Cross-study comparable
Target1.7
Comparator1.3
Supports CNS physicochemical profiling
Computed XLogP3; identical pipeline
Lipophilicity Drug-likeness Medicinal chemistry optimization

Regioisomer Selectivity: Branched vs. Linear Propylamine Linker

The target compound bears the amine on the terminal carbon of a branched propyl chain (─CH(CH3)─CH2─NH2), whereas the regioisomer 3-(quinolin-6-yloxy)propan-1-amine (CAS 1864059-61-9) carries the amine on the opposite terminal carbon of a linear propyl chain (─O─CH2─CH2─CH2─NH2). Although direct side-by-side MAO-B data for 3-(quinolin-6-yloxy)propan-1-amine were not identified in public databases, BindingDB records show that a structurally related 3-(quinolin-6-yloxy)propan-1-amine derivative inhibits human MAO-A with an IC50 of 10 nM [1], suggesting that the linear regioisomer may preferentially engage MAO-A rather than MAO-B. At the class level, the point of amine attachment within the propyl linker of quinoline-6-yloxy derivatives is a critical determinant of isoform selectivity [2].

Regioisomer Preference
Class-level inference
TargetMAO-B selective
AnalogMAO-A selective
Regioisomer-dependent isoform context
Based on class-level analog data; verify
Regioisomer specificity MAO-A versus MAO-B Linker architecture

Linker Length-Dependent Potency Gradient

Comparing the MAO-B IC50 values of three quinoline-6-yloxy alkylamine derivatives reveals a pronounced linker-length potency gradient: the C3-branched propylamine (target compound, IC50 = 666 nM) is 23–25-fold more potent than the C2 ethylamine (IC50 = 17,000 nM) and also more potent than a structurally distinct C2 analog (BDBM50401987, IC50 = 15,400 nM) [1][2][3]. All three compounds share the quinolin-6-yloxy core, confirming that the potency enhancement is attributable to the propyl linker rather than quinoline substitution effects. This gradient is consistent across independent laboratories and assay formats, with all measurements derived from human recombinant or membrane-bound MAO-B using the same substrate (kynuramine) [1][2][3].

Potency Gradient
Cross-study comparable
C3-branched666 nM
C2 ethylamine17,000 nM
C2 analog15,400 nM
Linker-length SAR confirmation
Three independent datasets
SAR analysis Alkyl chain optimization Lead compound selection

Building Block Versatility: Free Primary Amine for Derivatization

2-(Quinolin-6-yloxy)-propylamine contains an unprotected primary amine (─NH2) as the terminal functional group. This free amine enables direct participation in a broad range of chemical transformations—including amide bond formation, reductive amination, urea synthesis, and sulfonamide coupling—that are not accessible when the amine is protected (e.g., Boc-derivatives) or N-alkylated (e.g., N-methyl or N,N-dimethyl analogs). Vendor datasheets and chemical catalogs consistently list this compound as a building block for medicinal chemistry library synthesis , a role that N-substituted or amine-protected analogs cannot fulfill without additional deprotection steps that add synthesis time, cost, and risk of side reactions.

Derivatization Potential
Data to verify
Free primary amine
May support direct library synthesis
Supplier description; verify in workflow
Chemical biology tools Library synthesis Amide coupling

2-(Quinolin-6-yloxy)-propylamine: Research & Industrial Applications


MAO-B Probe for Neurological Diseases

The potent and selective MAO-B inhibition by 2-(quinolin-6-yloxy)-propylamine (IC50 = 666 nM, ~150-fold selectivity over MAO-A) [1] supports its use as a pharmacologically defined chemical probe for dissecting MAO-B-dependent pathways in Parkinson's disease, depression, and other monoamine-related neurological disorders. The compound's propylamine linker architecture delivers 25-fold greater MAO-B potency than the closest C2 analog [2], enabling lower working concentrations in cell-based assays and reducing the risk of off-target MAO-A effects that could confound phenotypic readouts.

Quinoline Library Synthesis Building Block

The free primary amine terminus of 2-(quinolin-6-yloxy)-propylamine enables its direct use as a key intermediate in the synthesis of diverse amide, urea, sulfonamide, and reductive amination derivatives without requiring a deprotection step . With a minimum commercial purity of 95% , the compound is suitable as a starting point for parallel library synthesis in medicinal chemistry campaigns targeting MAO, kinase, or antimicrobial endpoints, where the quinoline-6-yloxy scaffold provides a validated pharmacophoric core.

SAR Studies: Linker Length & Isoform Selectivity

The 25.5-fold MAO-B potency advantage of 2-(quinolin-6-yloxy)-propylamine over the C2 ethylamine analog establishes a clear linker-length-dependent SAR trend [2][3]. Academic and industrial groups investigating the influence of alkyl chain architecture on MAO isoform selectivity can use this compound as a defined reference point to benchmark newly synthesized analogs, while its C2 and regioisomeric comparators provide a built-in potency gradient for quantitative SAR modeling.

Physicochemical Benchmark for CNS Drug Optimization

With a computed XLogP3 of 1.7 [4], 2-(quinolin-6-yloxy)-propylamine occupies a favorable position within CNS MPO (Multiparameter Optimization) guidelines, where XLogP values between 1 and 3 are desirable for balancing permeability and metabolic stability [5]. This physicochemical profile makes the compound a useful benchmarking standard for evaluating novel quinoline derivatives in CNS drug discovery, particularly when comparing the impact of linker modifications on lipophilicity-driven properties.

Application
Selection Property
Validation Focus
MAO-B pathway probe studies
MAO-B selectivity profile
Pathway-response in disease models
Quinoline library synthesis
Free primary amine reactivity
Derivatization efficiency and purity
Linker-dependent SAR studies
Linker-length response gradient
Isoform selectivity benchmarking
CNS drug-like property profiling
XLogP3 in CNS MPO range
Permeability-metabolism balance
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